molecular formula C10H15NO3 B13509440 2-(1-Acetylpyrrolidin-2-yl)cyclopropane-1-carboxylic acid

2-(1-Acetylpyrrolidin-2-yl)cyclopropane-1-carboxylic acid

Cat. No.: B13509440
M. Wt: 197.23 g/mol
InChI Key: ORNDITCRKRDUPD-UHFFFAOYSA-N
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Description

2-(1-Acetylpyrrolidin-2-yl)cyclopropane-1-carboxylic acid is a compound of interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains a cyclopropane ring fused with a pyrrolidine ring, which is further substituted with an acetyl group and a carboxylic acid group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Acetylpyrrolidin-2-yl)cyclopropane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable pyrrolidine derivative. For example, the reaction of a pyrrolidine derivative with a diazo compound in the presence of a transition metal catalyst can yield the desired cyclopropane ring . The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like rhodium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(1-Acetylpyrrolidin-2-yl)cyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.

    Substitution: The acetyl group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-(1-Acetylpyrrolidin-2-yl)cyclopropane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-Acetylpyrrolidin-2-yl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyclopropane ring and the functional groups present in the compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Acetylpyrrolidin-2-yl)cyclopropane-1-carboxylic acid is unique due to the presence of both a cyclopropane ring and a pyrrolidine ring, which are not commonly found together in many compounds. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

2-(1-acetylpyrrolidin-2-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H15NO3/c1-6(12)11-4-2-3-9(11)7-5-8(7)10(13)14/h7-9H,2-5H2,1H3,(H,13,14)

InChI Key

ORNDITCRKRDUPD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCC1C2CC2C(=O)O

Origin of Product

United States

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